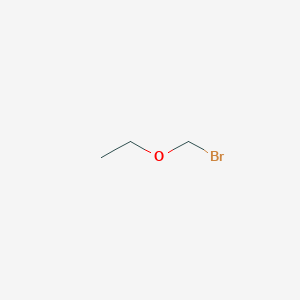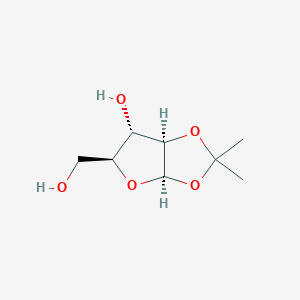
Ácido 4-(4-Bifenil)butírico
Descripción general
Descripción
4-(4-Biphenylyl)butyric acid, also known as 4-BPBA, is a compound of organic chemistry that has been extensively studied for its properties and applications. It is a phenylbutyric acid derivative, and its structure consists of a four-membered ring with a phenyl group on each carbon atom. 4-BPBA is a white crystalline solid with a melting point of 134-136°C and a boiling point of 248-250°C. It is soluble in many organic solvents, such as ethanol, methanol, and acetone.
Aplicaciones Científicas De Investigación
Investigación de la Neurodegeneración
Ácido 4-(4-Bifenil)butírico: , también conocido como ácido 4-fenilbutírico (4-PBA), se utiliza como chaperona química en la investigación de enfermedades neurodegenerativas. Ayuda a mejorar los proteínas desplegadas y la supresión de su agregación, lo cual es crucial en enfermedades como el Alzheimer y el Parkinson . El compuesto exhibe efectos neuroprotectores al reducir la muerte celular neuronal inducida por el estrés del retículo endoplásmico .
Terapia contra el Cáncer
En el campo de la oncología, el 4-PBA se ha estudiado por su potencial para reducir el estrés del retículo endoplásmico en las líneas celulares de melanoma. Este estrés está asociado con la disfunción celular y la progresión del cáncer. Al mitigar este estrés, el 4-PBA puede contribuir al desarrollo de nuevas terapias contra el cáncer .
Mejora del Modelo de la Enfermedad de Alzheimer
Se ha demostrado que el 4-PBA mejora la síntesis de proteínas en modelos celulares astrocíticos de la enfermedad de Alzheimer. Esta mejora es significativa para comprender la progresión de la enfermedad y desarrollar estrategias terapéuticas .
Análisis de Farmacodinamia
La farmacodinamia del 4-PBA no se comprende completamente, por lo que es un área activa de investigación. Los estudios que involucran la cuantificación del 4-PBA en medios de cultivo celular mediante LC-HRMS son esenciales para comprender su cinética de absorción y adsorción, lo que puede informar la dosificación y la eficacia en aplicaciones terapéuticas .
Inhibición de la Desacetilasa de Histonas
El 4-PBA también exhibe actividad inhibitoria contra las desacetilasas de histonas (HDAC). Esta acción es importante porque las HDAC desempeñan un papel en la regulación de la expresión genética, y su inhibición puede tener implicaciones terapéuticas en diversas enfermedades .
Chaperona Química para el Tráfico de Proteínas
Como chaperona química, el 4-PBA interactúa de forma no específica con las proteínas para evitar la desnaturalización y promover mejoras en el tráfico de proteínas. Esta aplicación es vital en el estudio de los procesos celulares y las enfermedades donde se altera el plegamiento de proteínas .
Safety and Hazards
The safety data sheet for 4-(4-Biphenylyl)butyric acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mecanismo De Acción
Target of Action
The primary target of 4-(4-Biphenylyl)butyric acid is the Endoplasmic Reticulum (ER). The ER is a cellular organelle involved in protein synthesis and folding. 4-(4-Biphenylyl)butyric acid acts as a chemical chaperone, assisting in protein folding and alleviating ER stress .
Mode of Action
4-(4-Biphenylyl)butyric acid interacts with its target, the ER, by binding to exposed hydrophobic segments of unfolded proteins . This interaction assists in the proper folding of these proteins, reducing ER stress. As a histone deacetylase (HDAC) inhibitor, it also plays a role in regulating gene expression .
Biochemical Pathways
The action of 4-(4-Biphenylyl)butyric acid affects the ER stress pathway. By assisting in protein folding, it reduces the accumulation of unfolded and misfolded proteins in the ER, a condition that can lead to ER stress and amplify inflammatory reactions .
Pharmacokinetics
The pharmacokinetic properties of 4-(4-Biphenylyl)butyric acid include high gastrointestinal absorption and permeability across the blood-brain barrier .
Result of Action
The molecular and cellular effects of 4-(4-Biphenylyl)butyric acid’s action include a reduction in ER stress and inflammation. In a study on mice with hyperoxia-induced acute lung injury, treatment with 4-(4-Biphenylyl)butyric acid significantly prolonged survival, decreased lung edema, and reduced levels of inflammatory mediators .
Action Environment
The action, efficacy, and stability of 4-(4-Biphenylyl)butyric acid can be influenced by environmental factors. For instance, the compound should be stored in a dry room temperature environment to maintain its stability . Furthermore, the presence of other compounds, such as those found in the diet or medications, could potentially interact with 4-(4-Biphenylyl)butyric acid and affect its action .
Análisis Bioquímico
Biochemical Properties
It is known that this compound has a high gastrointestinal absorption and is permeant to the blood-brain barrier . It is not a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . It also inhibits CYP2D6, an enzyme involved in the metabolism of many drugs .
Cellular Effects
It has been suggested that it may have neuroprotective effects . It has been shown to protect cells against thapsigargin-induced apoptotic cell death . It is also known to exhibit inhibitory activity against histone deacetylases (HDACs), which are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone .
Molecular Mechanism
It is known to act as a chemical chaperone, assisting in the folding of proteins and suppressing their aggregation . This results in protective effects against endoplasmic reticulum stress-induced neuronal cell death . It also exhibits inhibitory activity against HDACs .
Temporal Effects in Laboratory Settings
It is known that high doses of this compound are required for therapeutic efficacy .
Metabolic Pathways
It is known to inhibit CYP2D6, an enzyme involved in the metabolism of many drugs .
Transport and Distribution
It is known to have high gastrointestinal absorption and is permeant to the blood-brain barrier .
Subcellular Localization
Given its ability to cross the blood-brain barrier, it is likely that it can be found in various cell types throughout the body .
Propiedades
IUPAC Name |
4-(4-phenylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c17-16(18)8-4-5-13-9-11-15(12-10-13)14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFAQQLHYUBFKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456672 | |
| Record name | 4-(4-BIPHENYLYL)BUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6057-60-9 | |
| Record name | [1,1′-Biphenyl]-4-butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6057-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-BIPHENYLYL)BUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the compound 4-(4-Biphenylyl)butyric acid and its derivative, 4-(4'-biphenylyl)-1-butanol, as described in the research?
A1: The research focuses on the synthesis of 4-(4'-biphenylyl)-1-butanol, highlighting its potential use as an anti-inflammatory agent (antiphlogistic) []. 4-(4-Biphenylyl)butyric acid serves as a crucial precursor in this synthesis. While the exact mechanism of action for the anti-inflammatory effect isn't detailed in the abstract, the synthesis pathway emphasizes the importance of 4-(4-Biphenylyl)butyric acid in producing potentially valuable pharmaceutical compounds. Further research would be needed to fully understand the pharmacological properties and confirm the efficacy of 4-(4'-biphenylyl)-1-butanol as an anti-inflammatory agent.
Q2: Can you elaborate on the synthesis process of 4-(4'-biphenylyl)-1-butanol from 4-(4-Biphenylyl)butyric acid as described in the research?
A2: The research outlines a multi-step synthesis pathway for 4-(4'-biphenylyl)-1-butanol, with 4-(4-Biphenylyl)butyric acid as a key intermediate [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
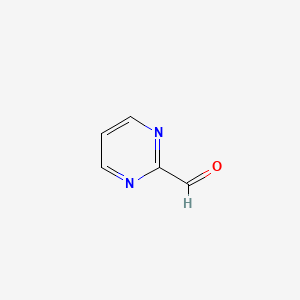


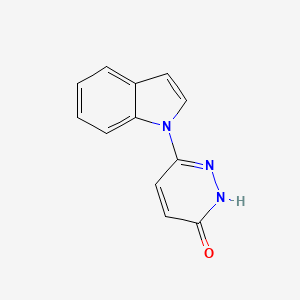

![Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate](/img/structure/B1338372.png)
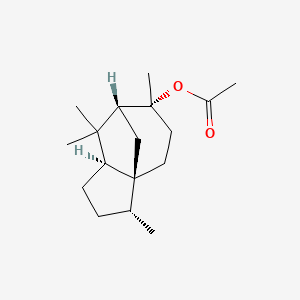

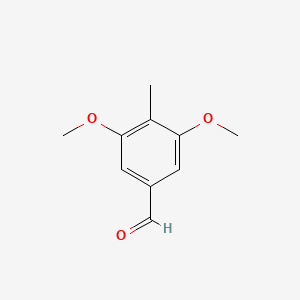
![[2,2'-Bipyridine]-6-carbonitrile](/img/structure/B1338378.png)
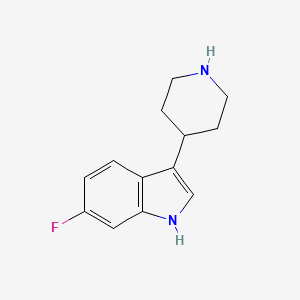
![5,12-Dibromoanthra[2,1,9-def:6,5,10-d'e'f']diisochromene-1,3,8,10-tetraone](/img/structure/B1338383.png)
